molecular formula C21H25BrN4O4 B12733371 (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine CAS No. 151539-54-7

(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine

Cat. No.: B12733371
CAS No.: 151539-54-7
M. Wt: 477.4 g/mol
InChI Key: OZMAOSIAQAGUDR-BQYQJAHWSA-N
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Description

(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a styryl moiety, which is further connected to a xanthine core. The xanthine core is substituted with two propyl groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3,4-dimethoxybenzaldehyde to obtain 3-bromo-4,5-dimethoxybenzaldehyde . This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl moiety. The final step involves the condensation of the styryl intermediate with 1,3-dipropylxanthine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4,5-dimethoxybenzoic acid, while substitution of the bromine atom with an amine can produce 3-amino-4,5-dimethoxystyryl derivatives.

Scientific Research Applications

(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used as a probe to study biological processes involving xanthine derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as xanthine receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine: Contains only one methoxy group, which may affect its chemical properties and interactions.

    8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dimethylxanthine: Substituted with methyl groups instead of propyl groups, leading to variations in its behavior and applications.

Uniqueness

(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the xanthine core, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

151539-54-7

Molecular Formula

C21H25BrN4O4

Molecular Weight

477.4 g/mol

IUPAC Name

8-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H25BrN4O4/c1-5-9-25-19-17(20(27)26(10-6-2)21(25)28)23-16(24-19)8-7-13-11-14(22)18(30-4)15(12-13)29-3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OZMAOSIAQAGUDR-BQYQJAHWSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)Br)OC)OC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)Br)OC)OC

Origin of Product

United States

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